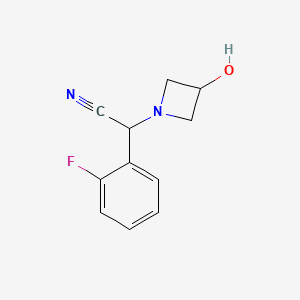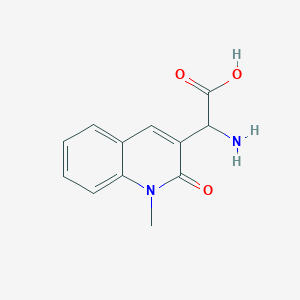![molecular formula C39H43Cl2IN2S2 B14877578 5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B14877578.png)
5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide is a complex organic molecule featuring multiple benzothiazole and cyclohexene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of benzothiazole rings and the subsequent attachment of cyclohexene groups. The reaction typically starts with the preparation of 5-chloro-3-ethylbenzothiazole, followed by a series of condensation reactions to introduce the cyclohexene moieties. The final step involves the iodination of the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include purification steps such as recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The benzothiazole rings are known to interact with DNA and proteins, potentially leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-methylbenzothiazolium iodide
- 3-methylbenzo[d]thiazol-3-ium iodide
Uniqueness
Compared to similar compounds, 5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide stands out due to its complex structure and the presence of multiple reactive sites, making it more versatile for various applications.
Properties
Molecular Formula |
C39H43Cl2IN2S2 |
|---|---|
Molecular Weight |
801.7 g/mol |
IUPAC Name |
5-chloro-2-[[3-[3-[3-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-3-ethyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C39H43Cl2N2S2.HI/c1-7-42-32-20-30(40)12-14-34(32)44-36(42)18-28-16-26(22-38(3,4)24-28)10-9-11-27-17-29(25-39(5,6)23-27)19-37-43(8-2)33-21-31(41)13-15-35(33)45-37;/h9-21H,7-8,22-25H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
RXYNLCKGSKBAEO-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=CC(=CC=CC4=CC(=CC5=[N+](C6=C(S5)C=CC(=C6)Cl)CC)CC(C4)(C)C)CC(C3)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[B]thien-2-YL)-2-hydroxyacetamide](/img/structure/B14877498.png)
![Tert-butyl 1-(methoxy(methyl)carbamoyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14877507.png)
![N-(2-methoxyphenyl)-2-(4-oxo-5-(5,6,7,8-tetrahydronaphthalen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14877510.png)
![3,4-dimethyl-1-[(4-methylpiperazin-1-yl)methyl]pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14877524.png)


![4-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877543.png)




![2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14877583.png)


